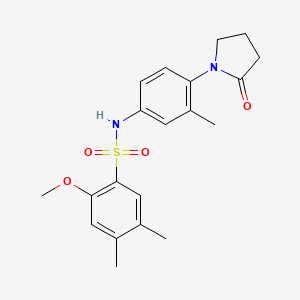

![molecular formula C19H22N6O2S B2373921 N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-60-1](/img/structure/B2373921.png)

N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

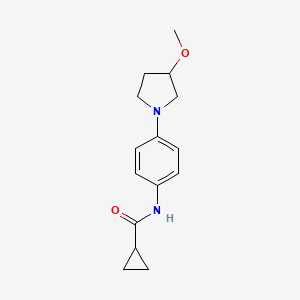

“N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a triazole nucleus, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The compound also contains a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The compound is part of a class of compounds known as triazolopyrimidines .

Synthesis Analysis

The synthesis of such compounds often involves the use of aromatic nucleophilic substitution . The synthesis of heterocyclic systems consisting of high nitrogen content has been rising over the past decade due to their usefulness in different applications such as propellants, explosives, pyrotechnics, and especially chemotherapy .Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a triazole ring fused with a pyrimidine ring . The compound also contains a methoxyphenyl group and a thioacetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the triazole and pyrimidine rings, and the thioacetamide group .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the use of similar structures for the synthesis of diverse heterocycles, such as pyrroles, pyridines, coumarins, thiazoles, and triazoles, which were examined for their insecticidal efficacy against Spodoptera littoralis (Fadda et al., 2017). Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, highlighting the versatility of such structures in medicinal chemistry (Medwid et al., 1990).

Potential Antimicrobial and Anticancer Agents

Compounds with a [1,2,4]triazolo[4,3-a]pyrimidinone structure demonstrated significant inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating their potential as novel antibacterial agents (Sanad et al., 2021). Moreover, a series of N-aryl substituted phenyl acetamide analogs showed inhibition activity against the HCT 116 cancer cell line, suggesting their applicability in cancer therapy (Kumar et al., 2019).

Insecticidal Applications

The creation of novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties has been explored for use as insecticidal agents against Spodoptera littoralis, demonstrating the potential agricultural applications of such compounds (Soliman et al., 2020).

Future Directions

Triazole compounds, including “N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide”, are likely to continue to attract interest in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on the development of more potent and efficacious drugs with the triazole scaffold .

Mechanism of Action

Target of Action

Similar compounds have been found to have broad-spectrum uv absorption properties . They are capable of absorbing both UVA and UVB radiation, making them potentially useful in sun protection products .

Mode of Action

The compound works by absorbing UV radiation, with peak absorption occurring at wavelengths of 310 and 340 nanometers . This absorption prevents the UV radiation from causing damage to skin cells, thereby providing a protective effect .

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-27-15-9-7-14(8-10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVJNHUOOAYNOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)

amino}propanoic acid](/img/structure/B2373847.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)